molecular formula C6H9N3O B12820791 N,N-dimethyl-1H-imidazole-2-carboxamide

N,N-dimethyl-1H-imidazole-2-carboxamide

Cat. No.: B12820791
M. Wt: 139.16 g/mol
InChI Key: QIQICVKRWUAGNC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxamide group at the second position of the imidazole ring and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-imidazole-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, erbium triflate for multicomponent reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce different substituted imidazoles.

Scientific Research Applications

N,N-dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1,2-dimethylimidazole
  • 1H-imidazole-2-carboxamide
  • N-methyl-1H-imidazole-2-carboxamide

Uniqueness

N,N-dimethyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxamide functionality make it a versatile compound for various applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N,N-dimethyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C6H9N3O/c1-9(2)6(10)5-7-3-4-8-5/h3-4H,1-2H3,(H,7,8)

InChI Key

QIQICVKRWUAGNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CN1

Origin of Product

United States

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